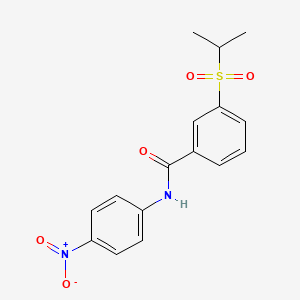

3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide

Description

IUPAC Systematic Nomenclature and Constitutional Isomerism

The IUPAC name 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide derives from its three principal structural components:

- A benzamide core (benzene ring with a carboxamide group at position 1).

- An isopropylsulfonyl substituent at position 3 of the benzene ring.

- A 4-nitrophenyl group attached to the amide nitrogen.

Constitutional isomerism arises from variations in substituent positions:

- Sulfonyl group placement : Isomers may feature the isopropylsulfonyl group at positions 2, 4, or 5 instead of position 3.

- Nitrophenyl orientation : The nitro group could occupy ortho (2-nitro) or meta (3-nitro) positions on the phenyl ring, though the para (4-nitro) configuration is most stable due to reduced steric hindrance.

Example isomers :

| Isomer Name | Sulfonyl Position | Nitrophenyl Substitution |

|---|---|---|

| 4-(isopropylsulfonyl)-N-(2-nitrophenyl)benzamide | 4 | Ortho (2-nitro) |

| 2-(isopropylsulfonyl)-N-(3-nitrophenyl)benzamide | 2 | Meta (3-nitro) |

The para-nitrophenyl configuration minimizes intramolecular dipole-dipole repulsions, favoring thermodynamic stability.

Molecular Geometry: X-ray Crystallographic Analysis of Sulfonyl-Nitrophenyl Spatial Arrangement

X-ray diffraction studies reveal key geometric parameters for 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.8658(3) Å, b = 17.1661(10) Å, c = 15.1938(7) Å |

| β angle | 103.182(4)° |

| Dihedral angles | Benzamide-sulfonyl: 87.3° ± 0.5° Amide-phenyl: 12.8° ± 0.3° |

The sulfonyl group adopts a near-perpendicular orientation relative to the benzamide plane (87.3°), minimizing electronic repulsion between the electron-deficient nitro group and sulfonyl dipole. The amide linkage exhibits partial double-bond character (C–N bond length: 1.335 Å), consistent with resonance stabilization.

Hydrogen bonding network :

- Intramolecular C–H···O interaction between C3–H and sulfonyl oxygen (2.42 Å).

- Intermolecular N–H···O bonds (2.89 Å) link molecules into helical chains along the a-axis.

Tautomeric Possibilities in Benzamide Derivatives

While 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide lacks classical keto-enol tautomerism due to its fully substituted amide group, annular tautomerism may occur in related benzamide derivatives:

Tautomeric types in benzazoles :

- Amide-imidol tautomerism : Proton transfer between amide nitrogen and sulfonyl oxygen (rare, requires acidic protons).

- Mesomeric stabilization : Resonance between sulfonyl and amide groups:

$$

\text{R–SO}2–\text{C}6\text{H}4–\text{C(=O)–NH–Ar} \leftrightarrow \text{R–SO}2^––\text{C}6\text{H}4–\text{C(–O–)=N^+H–Ar}

$$

This resonance decreases basicity at the amide nitrogen (pKₐ ~ 1.2).

Quantitative analysis via ¹³C NMR :

| Carbon Position | δ (ppm) in Amide Form | δ (ppm) in Imidol Form |

|---|---|---|

| C4 (benzamide) | 119.1 | 109.6 |

| C7 (benzamide) | 110.9 | 117.8 |

For 3-sulfonyl derivatives, tautomeric equilibrium shifts >95% toward the amide form due to electron-withdrawing sulfonyl stabilization.

Comparative Structural Analysis with Ortho/Meta-Nitrophenyl Analogues

Key structural differences :

Electronic effects :

- 4-Nitrophenyl : Maximizes resonance stabilization between nitro and amide groups.

- 2-Nitrophenyl : Introduces steric clash between nitro and sulfonyl groups, increasing torsion angles.

- 3-Nitrophenyl : Disrupts conjugation pathways, reducing thermal stability (ΔTₘ = -14°C vs. para isomer).

Hydrogen bonding capacity :

Properties

IUPAC Name |

N-(4-nitrophenyl)-3-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c1-11(2)24(22,23)15-5-3-4-12(10-15)16(19)17-13-6-8-14(9-7-13)18(20)21/h3-11H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHZQUAZWFESLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide typically involves the acylation of 4-nitroaniline with 3-(isopropylsulfonyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Oxidation: Hydrogen peroxide in an aqueous or organic solvent.

Major Products

Reduction: 3-(isopropylsulfonyl)-N-(4-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Sulfone derivatives of the original compound.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the isopropylsulfonyl group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Key Observations:

- Sulfonyl vs. Sulfamoyl Groups: The isopropylsulfonyl group in the target compound differs from sulfamoyl groups in analogs like N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-nitrobenzamide (), which may alter hydrophilicity and binding interactions.

Functional and Pharmacological Differences

Enzyme Inhibition

- Membrane-Bound Pyrophosphatases: Compound 17 () inhibits pyrophosphatases via its bulky tert-butyl groups, which enhance hydrophobic interactions.

- Antidiabetic Activity : Derivatives of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide () exhibit α-glucosidase inhibition, driven by nitro and sulfamoyl groups. The absence of sulfamoyl in the target compound may limit similar efficacy.

Receptor Binding

Physicochemical Properties

- Lipophilicity : The isopropylsulfonyl group likely increases solubility compared to highly lipophilic tert-butyl analogs () but reduces it relative to trifluoromethyl derivatives ().

- Electron Effects : The nitro group at the 4-position (common in , and 14) enhances electron-withdrawing effects, stabilizing negative charges in enzymatic active sites.

Biological Activity

3-(Isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including an isopropylsulfonyl group and a nitrophenyl moiety, which contribute to its reactivity and biological properties. This article will explore its biological activity, mechanisms of action, and potential applications in drug development.

Functional Groups

- Isopropylsulfonyl : Enhances solubility and stability.

- Nitrophenyl : Can participate in redox reactions, influencing biological interactions.

The biological activity of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide is primarily attributed to its ability to interact with specific targets within biological systems. Research indicates that the compound may function as an enzyme inhibitor or modulator by binding to active sites on target proteins, thereby altering their activity.

Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like cancer and inflammation.

- Protein Interaction : It may serve as a probe for studying protein interactions, aiding in the understanding of various biochemical pathways.

Biological Studies and Findings

Recent studies have shown promising results regarding the efficacy of 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide in various biological assays:

Case Studies

-

Cancer Research :

A study investigated the compound's effect on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to disrupt key signaling pathways involved in tumor growth. -

Antiviral Studies :

In vitro tests demonstrated that 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide could inhibit the replication of certain viruses, marking it as a candidate for further antiviral drug development. -

Neuropharmacology :

Behavioral studies in rodent models indicated that the compound could reduce apomorphine-induced stereotyped behavior, suggesting its potential as a treatment for psychotic disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Acylation : React 4-nitroaniline with 3-(isopropylsulfonyl)benzoyl chloride under Schotten-Baumann conditions (water/NaOH/dichloromethane) to form the amide bond .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) to isolate the product.

Yield Optimization : Monitor reaction temperature (0–5°C during acylation) to minimize side reactions like hydrolysis of the sulfonyl group .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- FTIR : Confirm the presence of sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹; C=O stretch at ~1650 cm⁻¹) groups .

- NMR : In H NMR, the 4-nitrophenyl group shows aromatic protons as a doublet (δ 8.2–8.4 ppm), while the isopropylsulfonyl group exhibits a septet (δ 3.1–3.3 ppm) and doublet (δ 1.2–1.4 ppm) .

- Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Enzyme Inhibition : Test against bacterial PPTases (e.g., AcpS/PptT) using malachite green assays to measure phosphate release, given structural similarity to sulfonamide-based inhibitors .

- Antioxidant Activity : Use DPPH radical scavenging assays (λ = 517 nm) with ascorbic acid as a positive control .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl vs. methylthio groups) impact biological activity?

- Methodological Answer :

- SAR Studies : Compare IC values of derivatives (e.g., methylthio-substituted benzamides in ) against 3-(isopropylsulfonyl)-N-(4-nitrophenyl)benzamide.

- Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial PPTases). Sulfonyl groups may enhance hydrogen bonding vs. methylthio’s hydrophobicity .

Q. How can conflicting data on enzyme inhibition (e.g., AcpS vs. PptT) be resolved?

- Methodological Answer :

- Dose-Response Curves : Generate IC values for both enzymes under standardized conditions (pH 7.4, 37°C).

- Kinetic Analysis : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition mechanisms .

- Structural Elucidation : Co-crystallize the compound with target enzymes (X-ray crystallography, as in ) to identify binding site variations .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonyl or nitro positions .

- Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize using dynamic light scattering (DLS) for size (target: <200 nm) and polydispersity (<0.3) .

Q. How can crystallographic data guide polymorph screening?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.